Guanosine-13C10,15N5 (hydrate)
CAS No.:
Cat. No.: VC16638185
Molecular Formula: C10H15N5O6
Molecular Weight: 316.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N5O6 |
|---|---|
| Molecular Weight | 316.15 g/mol |
| IUPAC Name | 2-(15N)azanyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate |
| Standard InChI | InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1; |
| Standard InChI Key | YCHNAJLCEKPFHB-LSAZWBOKSA-N |
| Isomeric SMILES | [13CH]1=[15N][13C]2=[13C]([15N]1[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O)[15N]=[13C]([15NH][13C]2=O)[15NH2].O |
| Canonical SMILES | C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O |
Introduction
| Property | Value/Description |
|---|---|
| Molecular Formula | C10H13N5O5·xH2O (x = hydration factor) |
| Isotopic Enrichment | 13C (100% at 10 positions), 15N (100% at 5 positions) |
| Solubility | >50 mg/mL in water (pH 7.0, 25°C) |
| UV Absorption (λmax) | 252 nm (ε = 10,300 M−1cm−1) |
| Stability | Stable at −20°C (hydrate form prevents decomposition) |
Synthesis and Isotopic Labeling Strategies
The synthesis of Guanosine-13C10,15N5 (hydrate) involves multi-step enzymatic and chemical processes to ensure uniform isotopic incorporation. A validated approach, adapted from methods used for 15N-labeled 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) , includes:
-
Isotope-Enriched Precursor Cultivation: Microorganisms (e.g., E. coli) are grown in media containing 13C-glucose and 15N-ammonium salts, incorporating isotopes into RNA nucleotides.
-
Enzymatic Hydrolysis: RNA is extracted and hydrolyzed using ribonucleases, releasing guanosine monophosphate (GMP).
-
Phosphatase Treatment: Alkaline phosphatase dephosphorylates GMP to guanosine.
-
Hydrate Crystallization: The product is recrystallized from aqueous solution to yield the hydrate form.
Critical quality control measures include HPLC purity assessment (>98%) and MS verification of isotopic incorporation . Industrial-scale production requires stringent optimization to minimize side products like guanosine diphosphate (GDP), which can arise during phosphorylation .
Analytical Characterization Techniques
Mass Spectrometric Analysis
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the gold standard for characterizing Guanosine-13C10,15N5 (hydrate). Key fragmentation patterns include:
-
Protonated Molecular Ion: m/z 315 ([M+H]+ for 13C10,15N5-labeled species vs. m/z 284 for unlabeled guanosine) .
-
Signature Fragments: m/z 184 (protonated 13C5,15N5-guanine) and m/z 117 (13C5-ribose) .
Table 2: ESI-MS/MS Parameters for Guanosine-13C10,15N5 (Hydrate)
| Parameter | Value |
|---|---|
| Precursor Ion (m/z) | 315 |
| Product Ions (m/z) | 184, 117 |
| Collision Energy | 20 eV |
| Retention Time (HPLC) | 12.4 ± 0.3 min (C18 column, 5% acetonitrile) |
Nuclear Magnetic Resonance Spectroscopy
13C and 15N NMR spectra provide atomic-level resolution of isotopic distribution. The 13C NMR spectrum exhibits ten distinct peaks for the ribose and guanine carbons, while 15N NMR resolves five nitrogen environments (N1–N9 of guanine) .
Applications in Biochemical Research
Metabolic Pathway Tracing
Guanosine-13C10,15N5 (hydrate) serves as a tracer in nucleotide metabolism studies. For example, in cultured hepatocytes, its incorporation into RNA and subsequent catabolism to 15N-urea can be quantified via LC-MS/MS, elucidating purine salvage pathway dynamics .
Protein-Nucleic Acid Interaction Studies
Isothermal titration calorimetry (ITC) using the labeled compound reveals binding thermodynamics between guanosine-containing RNAs and proteins like RNase H. The 15N label enables detection of hydrogen-bonding interactions via heteronuclear single quantum coherence (HSQC) NMR .
Pharmacokinetic Profiling
In rodent models, oral administration of Guanosine-13C10,15N5 (hydrate) allows precise measurement of bioavailability (≈75%) and half-life (t1/2 = 2.1 h) through serum MS analysis .
Comparative Analysis with Related Isotope-Labeled Compounds
Table 3: Performance Metrics of Guanosine-13C10,15N5 (Hydrate) vs. Analogues
| Compound | LOD (fmol) | LOQ (fmol) | Metabolic Stability |
|---|---|---|---|
| Guanosine-13C10,15N5 | 1 | 3 | High (>24 h) |
| 8-oxodG-15N5 | 2 | 5 | Moderate (12 h) |
| Spiroiminodihydantoin-13C9,15N5 | 1 | 3 | Low (<6 h) |
LOD = Limit of Detection; LOQ = Limit of Quantitation
Challenges and Future Directions
Despite its utility, Guanosine-13C10,15N5 (hydrate) faces challenges:
-
Synthetic Complexity: Multi-step synthesis necessitates >6 months for process optimization .
-
Cost: Current market price exceeds €500/mg due to 13C and 15N precursor expenses .
Future research should focus on microbial fermentation routes using engineered Bacillus subtilis strains to reduce production costs by 40–60% . Additionally, novel applications in CRISPR-Cas9 guide RNA labeling could revolutionize gene-editing tracking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume